molecular formula C13H10N2O2 B3063269 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- CAS No. 63899-32-1

1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-

Cat. No.: B3063269
CAS No.: 63899-32-1
M. Wt: 226.23 g/mol
InChI Key: MTDSHRDWHUXPQH-UHFFFAOYSA-N
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Description

Benzimidazole derivative 3 is a compound belonging to the benzimidazole family, which is known for its significant pharmacological and therapeutic propertiesThese compounds are characterized by a benzene ring fused to an imidazole ring, forming a bicyclic structure that is crucial for their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivative 3 typically involves the condensation of 1,2-phenylenediamine with aldehydes or carboxylic acids. One common method is the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. This reaction is carried out in a solvent mixture under mild conditions, resulting in the formation of benzimidazole derivatives with high yield and efficiency .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as hybrid crystal NH3(CH2)4NH3SiF6, has been introduced to enhance the efficiency and recyclability of the catalyst, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole derivative 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzimidazole derivative 3 involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives exert anti-inflammatory effects by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . These interactions lead to the modulation of various biological processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Benzimidazole derivative 3 can be compared with other similar compounds, such as:

Uniqueness: Benzimidazole derivative 3 stands out due to its specific substituents and the resulting unique pharmacological profile

Properties

CAS No.

63899-32-1

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)benzene-1,3-diol

InChI

InChI=1S/C13H10N2O2/c16-8-5-6-9(12(17)7-8)13-14-10-3-1-2-4-11(10)15-13/h1-7,16-17H,(H,14,15)

InChI Key

MTDSHRDWHUXPQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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